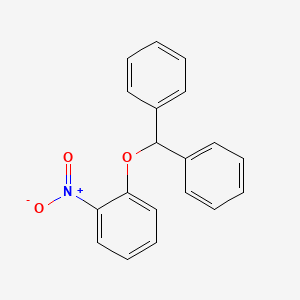
1-(Benzhydryloxy)-2-nitrobenzene
Beschreibung
1-(Benzhydryloxy)-2-nitrobenzene is a nitroaromatic ether characterized by a benzhydryloxy (diphenylmethoxy) group at the 1-position and a nitro (-NO₂) group at the 2-position of the benzene ring. The benzhydryloxy group is bulky and electron-rich, influencing the compound’s reactivity, stability, and applications in organic synthesis.
Eigenschaften
CAS-Nummer |
67810-89-3 |
|---|---|
Molekularformel |
C19H15NO3 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
1-benzhydryloxy-2-nitrobenzene |
InChI |
InChI=1S/C19H15NO3/c21-20(22)17-13-7-8-14-18(17)23-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H |
InChI-Schlüssel |
LDLWIOPWYSRPKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Substituent Variants in 2-Nitrobenzene Derivatives
The following table compares 1-(Benzhydryloxy)-2-nitrobenzene with structurally related compounds, focusing on substituents, synthesis yields, and applications:
Key Observations:
- Synthetic Efficiency : Benzhydryl trichloroacetimidate-mediated alkylation (as seen in related compounds) achieves high yields (>90%) , contrasting with the low yield (31%) of 1-(1-(4-Methoxyphenyl)vinyl)-2-nitrobenzene, which may suffer from competing dimerization .
Physicochemical Properties
Melting Points and Stability:
- 1-(Benzhydryloxy)adamantane : Orange solid with high thermal stability due to the adamantane framework .
- 1-Benzyloxy-4-nitrobenzene : Likely a crystalline solid; positional isomerism (nitro at 4-position vs. 2-position) may reduce steric strain compared to the target compound .
Solubility and Reactivity:
- The benzhydryloxy group’s lipophilic nature likely enhances solubility in nonpolar solvents, whereas sulfonyl or nitro groups in analogs (e.g., 1-(cyclopropylsulfonyl)-2-nitrobenzene) increase polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


